molecular formula C5H10N2O3 B1323178 N-[(dimethylamino)carbonyl]glycine CAS No. 1060817-29-9

N-[(dimethylamino)carbonyl]glycine

Cat. No. B1323178
CAS RN: 1060817-29-9
M. Wt: 146.14 g/mol
InChI Key: NIOSHQZHBSRBRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted derivatives of glycine, including those with dimethylamino groups, has been explored in various studies. For instance, the synthesis of (S)-3-(Dimethylamino)methylidene-5-benzyltetramic acid derivatives was achieved through a three-step process starting from N-protected (S)-3-phenylalanines. This process also included the transformation of N-[N-(benzyloxycarbonyl)glycyl]glycine into enaminone, followed by acid-catalyzed coupling with primary amines to yield a range of N(3')-substituted 3-aminomethylidenetetramic acid derivatives . Additionally, the synthesis of N-benzyloxycarbonyl[C-14]-glycine, a lipophilic derivative of glycine, was performed in one step from [U-C-14] glycine and benzyl chloroformate in an alkali medium . Another study reported the synthesis of an amphoteric surfactant by reacting glycine with epoxy chloropropane and N,N-dimethyldodecylamine .

Molecular Structure Analysis

The molecular structure of N-substituted glycine derivatives has been characterized using various techniques. The crystal and molecular structure of N-carboxy anhydride (NCA) of glycine was determined using three-dimensional X-ray diffraction data, revealing a dimer structure in the crystals . The gas-phase structure of N,N-dimethylglycine was investigated using a combination of laser ablation and molecular-beam Fourier transform microwave spectroscopy, identifying three conformers with different intramolecular hydrogen bonding patterns .

Chemical Reactions Analysis

The chemical reactivity of N-substituted glycine derivatives is influenced by the presence of functional groups and the overall molecular structure. The studies provided do not delve deeply into the chemical reactions of N-[(dimethylamino)carbonyl]glycine specifically, but they do provide insights into the reactivity of similar compounds. For example, the synthesis processes described involve reactions such as acid-catalyzed coupling and reactions with benzyl chloroformate .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted glycine derivatives, including solubility, crystal structure, and hydrogen bonding capabilities, have been examined. N,N-Dimethylglycine and its hemihydrate were studied to understand the effect of methylation on the crystal structure, particularly the formation of hydrogen-bonded chains . The properties of the synthesized amphoteric surfactant, such as foamability, foam stability, and surface activity, were also investigated, demonstrating good compatibility with other shampoo components . The biodistribution of N-benzyloxycarbonyl[C-14]-glycine was compared to that of glycine, showing significantly enhanced brain penetration .

Scientific Research Applications

Carbon Dioxide Capture and Utilization

N-[(dimethylamino)carbonyl]glycine, in the form of a mixture with 3-dimethylaminopropylamine (DMAPA), has been studied for its potential in carbon dioxide (CO2) capture and utilization. This research found that the solubility of CO2 in aqueous GLY-DMAPA solutions increases with CO2 pressure, and the mixture facilitates the conversion of CO2 into solid compounds, potentially useful in CO2 capture technologies (Mohsin, Shariff, & Johari, 2019).

Corrosion Control

A glycine derivative, specifically 2-(4-(dimethylamino)benzylamino)acetic acid hydrochloride, has been applied in controlling mild steel corrosion in concentrated sulfuric acid solutions. This derivative functions as a mixed-type compound, displaying increased inhibition efficiency with concentration and acting through physical adsorption (Amin & Ibrahim, 2011).

Enzyme Inhibition Studies

N-[(dimethylamino)carbonyl]glycine derivatives have been synthesized and evaluated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. Certain derivatives showed substantial inhibitory potency, highlighting their potential in therapeutic applications (Mayfield & Deruiter, 1987).

Membrane pH Gradient Measurement

The derivative N-[(5-dimethylamino)naphth-1-ylsulfonyl]glycine, or dansylglycine, has been used to monitor transmembrane proton gradients. Its adsorption to lipid vesicles and response to pH changes make it a valuable tool in studying membrane biochemistry (Bramhall, 1986).

Drug Delivery and Brain Penetration

N-benzyloxycarbonyl[C-14]-glycine, a lipophilic derivative of glycine, demonstrated enhanced brain penetration and distribution in mice, suggesting its potential in drug delivery systems, particularly for targeting the central nervous system (Lambert, Gallez, & Poupaert, 1995).

Aluminum Corrosion Inhibition

Another application of glycine derivatives is in inhibiting both uniform and pitting corrosion processes of aluminum. This was demonstrated by a study using 2-(4-(dimethylamino)benzylamino)acetic acid hydrochloride (GlyD) in potassium thiocyanate solutions, showing effective control of corrosion processes (Amin, 2010).

Osmoprotection in Bacteria

Studies have shown that dimethylthetin, similar to glycine betaine but with a dimethyl sulfonium substitution, can act as an osmoprotectant molecule for Escherichia coli. This demonstrates the functional similarities and potential applications of glycine derivatives in bacterial osmoprotection (Chambers, Kunin, Miller, & Hamada, 1987).

Safety and Hazards

The safety data sheet for “N-[(dimethylamino)carbonyl]glycine” suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical advice should be sought . It also recommends using personal protective equipment during handling .

Mechanism of Action

Target of Action

The primary target of N-[(dimethylamino)carbonyl]glycine is Monomeric sarcosine oxidase , an enzyme found in Bacillus sp. (strain B-0618) . This enzyme plays a crucial role in the metabolism of sarcosine, a natural amino acid.

Mode of Action

It is believed to interact with its target enzyme, potentially altering its function or activity .

Biochemical Pathways

N-[(dimethylamino)carbonyl]glycine may affect several biochemical pathways. It is known to be involved in the metabolism of glycine and serine, as well as betaine metabolism . These pathways play important roles in various biological processes, including amino acid metabolism and methylation reactions.

Result of Action

Given its potential role in amino acid metabolism, it may influence cellular processes related to protein synthesis and methylation .

Action Environment

The action, efficacy, and stability of N-[(dimethylamino)carbonyl]glycine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .

properties

IUPAC Name

2-(dimethylcarbamoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-7(2)5(10)6-3-4(8)9/h3H2,1-2H3,(H,6,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOSHQZHBSRBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634725
Record name N-(Dimethylcarbamoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(dimethylamino)carbonyl]glycine

CAS RN

1060817-29-9
Record name N-[(Dimethylamino)carbonyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060817-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Dimethylcarbamoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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